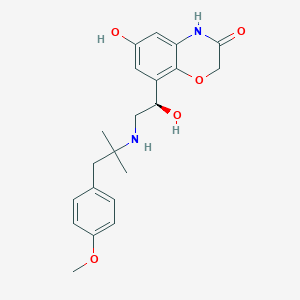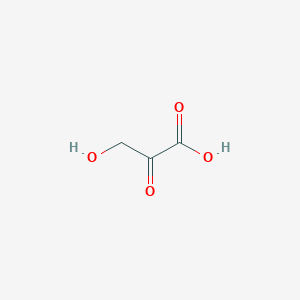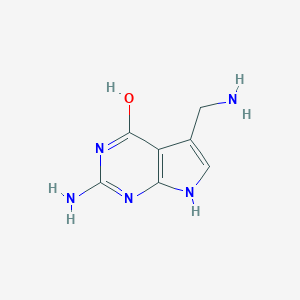
Palmitoleato de sodio
Descripción general
Descripción
El Ácido Palmitoleico (sal sódica) es la forma de sal sódica del ácido palmitoleico, un ácido graso monoinsaturado omega-7Es un componente raro de las grasas y se encuentra comúnmente en los glicéridos del tejido adiposo humano . El ácido palmitoleico se biosintetiza a partir del ácido palmítico por la acción de la enzima estearoil-CoA desaturasa-1 .
Aplicaciones Científicas De Investigación
El Ácido Palmitoleico (sal sódica) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como estándar en química analítica.
Biología: Estudiado por su papel en el metabolismo celular y las vías de señalización.
Medicina: Investigado por sus potenciales efectos antiinflamatorios e insulinosensibilizadores.
Mecanismo De Acción
El Ácido Palmitoleico (sal sódica) ejerce sus efectos a través de varios objetivos y vías moleculares:
Acción Antiinflamatoria: Modula la expresión de citoquinas inflamatorias como TNF-α, IL-1β e IL-6, reduciendo así la inflamación.
Sensibilidad a la Insulina: Mejora la sensibilidad a la insulina en el hígado y los músculos esqueléticos activando PPAR-alfa.
Cicatrización de Heridas: Acelera la cicatrización de heridas promoviendo la formación de tejido de granulación y la remodelación.
Compuestos Similares:
Ácido Sapiénico: Otro ácido graso monoinsaturado omega-7 con propiedades similares pero diferente isomería posicional.
Ácido Hipogeo: Un isómero posicional del ácido palmitoleico producido a partir de la β-oxidación parcial del ácido oleico.
Unicidad: El Ácido Palmitoleico (sal sódica) es único debido a sus propiedades antiinflamatorias e insulinosensibilizadoras específicas, que no son tan pronunciadas en otros compuestos similares. Su papel en la cicatrización de heridas y la salud de la piel también lo diferencia de otros ácidos grasos .
Análisis Bioquímico
Biochemical Properties
Sodium palmitoleate interacts with various enzymes, proteins, and other biomolecules. It has been shown to enhance lipogenesis, cellular steatosis in various cell lines , and increase oxygen consumption, fatty acid oxidation, and ATP content in white adipocytes . These interactions significantly influence the biochemical reactions in which sodium palmitoleate is involved .
Cellular Effects
Sodium palmitoleate has diverse effects on various types of cells and cellular processes. It has been shown to increase insulin sensitivity in muscle, β cell proliferation, prevent endoplasmic reticulum stress, and lipogenic activity in white adipocytes . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, sodium palmitoleate exerts its effects through various mechanisms. It has been found to decrease intracellular gentamicin contents, abolish gentamicin-induced accumulation of reactive oxygen species, indicating involvement of gentamicin metabolism and redox homeostasis in sodium palmitoleate-promoted gentamicin resistance in E. coli .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, sodium palmitoleate has been observed to enhance energy expenditure in adipocytes through TAG/FA cycle stimulation, FA oxidation, oxygen consumption, and increased protein expression of subunits representing complex II, III, and V of the mitochondrial electron transport chain .
Metabolic Pathways
Sodium palmitoleate is involved in various metabolic pathways. It plays a role in fatty acid metabolism and glycerolipid metabolism . It also interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Sodium palmitoleate is transported and distributed within cells and tissues. It has been found that exogenous sodium palmitoleate mediates lipid composition and distribution in the cell membrane, enhances lipid unsaturation and membrane fluidity, and maintains cellular morphology, surface roughness, and integrity .
Subcellular Localization
The attachment of palmitoyl groups is known to alter the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El Ácido Palmitoleico (sal sódica) se puede sintetizar mediante la neutralización del ácido palmitoleico con hidróxido de sodio. La reacción implica disolver el ácido palmitoleico en un solvente adecuado, como el etanol, y luego agregar una cantidad equimolar de hidróxido de sodio. La mezcla se agita hasta que la reacción esté completa, lo que da como resultado la formación de Ácido Palmitoleico (sal sódica).
Métodos de Producción Industrial: La producción industrial de Ácido Palmitoleico (sal sódica) a menudo implica la extracción de ácido palmitoleico de fuentes naturales como el aceite de pulpa de espino amarillo. El ácido palmitoleico extraído se somete luego a un proceso de cristalización de solvente de dos pasos y destilación molecular para lograr una alta pureza . El ácido palmitoleico purificado se neutraliza luego con hidróxido de sodio para producir Ácido Palmitoleico (sal sódica).
Tipos de Reacciones:
Oxidación: El Ácido Palmitoleico (sal sódica) puede sufrir reacciones de oxidación, lo que lleva a la formación de varios productos de oxidación.
Reducción: Se puede reducir para formar ácidos grasos saturados.
Sustitución: Puede participar en reacciones de sustitución donde los átomos de hidrógeno en la molécula son reemplazados por otros átomos o grupos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen gas hidrógeno en presencia de un catalizador como el paladio.
Sustitución: Se pueden utilizar varios reactivos según la sustitución deseada, como los halógenos para las reacciones de halogenación.
Productos Principales Formados:
Oxidación: Formación de hidroperóxidos y otros productos de oxidación.
Reducción: Formación de ácido palmítico.
Sustitución: Formación de derivados halogenados y otros productos sustituidos.
Comparación Con Compuestos Similares
Sapienic Acid: Another omega-7 monounsaturated fatty acid with similar properties but different positional isomerism.
Hypogeic Acid: A positional isomer of palmitoleic acid produced from the partial β-oxidation of oleic acid.
Uniqueness: Palmitoleic Acid (sodium salt) is unique due to its specific anti-inflammatory and insulin-sensitizing properties, which are not as pronounced in other similar compounds. Its role in wound healing and skin health also sets it apart from other fatty acids .
Propiedades
IUPAC Name |
sodium;(Z)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h7-8H,2-6,9-15H2,1H3,(H,17,18);/q;+1/p-1/b8-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQADNICIQOBXGR-CFYXSCKTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016441 | |
| Record name | sodium (Z)-hexadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6610-24-8 | |
| Record name | Sodium palmitoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sodium (Z)-hexadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (Z)-hexadec-9-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PALMITOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KXN90LI9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key advantages of incorporating sodium palmitoleate into soap formulations?
A1: Sodium palmitoleate, often combined with other fatty acid salts like sodium palm kernelate to form a soap base, offers several advantages in soap formulations. Research indicates that soaps using a sodium palmitoleate-sodium palm kernelate base exhibit good hard water resistance []. Additionally, these soaps demonstrate a desirable skin moisturizing effect, leaving the skin feeling moist and smooth after use, as opposed to tight and dry [].
Q2: Are there any modifications done to improve the properties of sodium palmitoleate in soap applications?
A2: While the provided research doesn't detail specific modifications to sodium palmitoleate itself, it highlights the use of additional ingredients to enhance the soap's overall properties. For instance, one formulation incorporates a blend of sodium palmitoleate, sodium cocoate, sodium stearate, and sodium myristate alongside other surfactants to achieve rich and meticulous foam formation, improved detergency, and a milder feel on the skin []. This suggests that combining sodium palmitoleate with other fatty acid salts can be an effective strategy for optimizing soap performance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)








![4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B163209.png)
